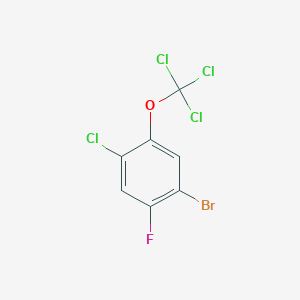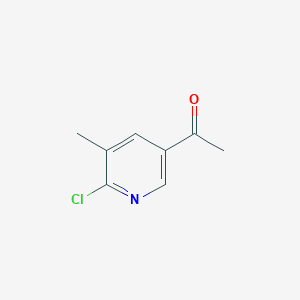
1-(6-Chloro-5-methylpyridin-3-yl)ethanone
Übersicht
Beschreibung
1-(6-Chloro-5-methylpyridin-3-yl)ethanone is a chemical compound with the CAS Number: 1256791-13-5. Its molecular weight is 169.61 and its molecular formula is C8H8ClNO . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(6-Chloro-5-methylpyridin-3-yl)ethanone is 1S/C8H8ClNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, methyl, and ethanone groups on the pyridine ring.Physical And Chemical Properties Analysis
1-(6-Chloro-5-methylpyridin-3-yl)ethanone is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been used in the synthesis and characterization of various chemical compounds. For example, 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone was synthesized from 4-chloronaphthalen-1-ol, demonstrating its role in complex chemical synthesis processes (Sherekar, Padole, & Kakade, 2022).
Antimicrobial Activities
- Certain derivatives of the compound have shown excellent antimicrobial activities, indicating its potential in developing antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
Luminescent Properties
- Studies on terbium and europium complexes with related compounds have shown that these complexes exhibit characteristic emissions under UV light, suggesting applications in materials science, particularly in the field of luminescence (Xu et al., 2010).
Decarbonylation Studies
- The compound has been studied for its decarbonylation properties. Such studies are essential in understanding its chemical behavior and potential applications in organic synthesis (Percino et al., 2007).
Spectroanalytical and Antibacterial Studies
- Novel substituted heterocyclic pyridine derivatives and their metal complexes have been synthesized and characterized for anticancer and antibacterial activities, indicating the compound's relevance in medicinal chemistry (Chaitanya, Sudhakar, & Krishna Murthy, 2022).
Corrosion Inhibition
- Derivatives like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone have been used as corrosion inhibitors, showcasing their utility in industrial applications (Jawad et al., 2020).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302 and H319 . This indicates that it may be harmful if swallowed (H302) and may cause serious eye irritation (H319). Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
1-(6-chloro-5-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZOYOBQZZFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856993 | |
| Record name | 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-5-methylpyridin-3-yl)ethanone | |
CAS RN |
1256791-13-5 | |
| Record name | 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



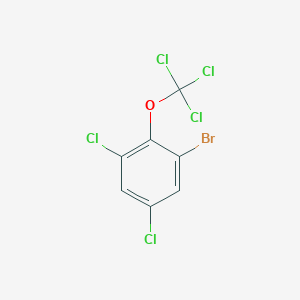
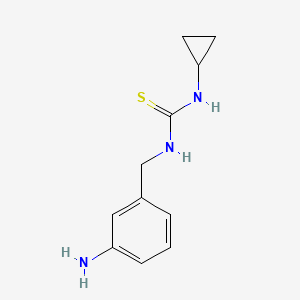
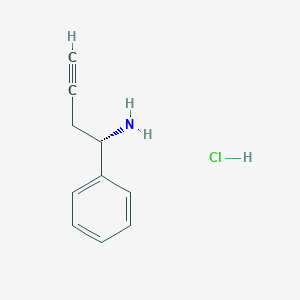
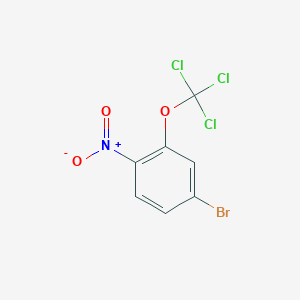
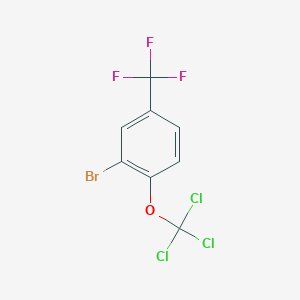
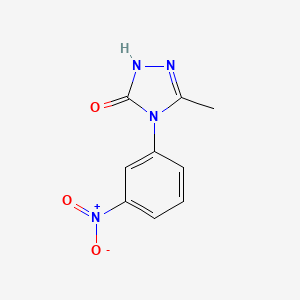
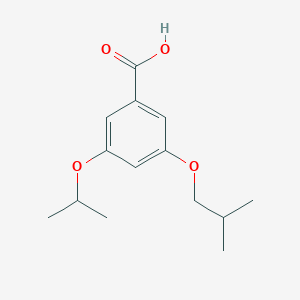
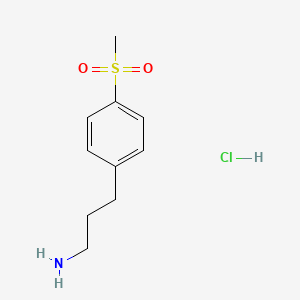
![6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403917.png)
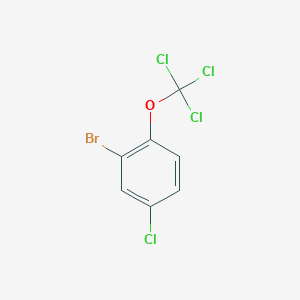
![1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B1403919.png)
![2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene](/img/structure/B1403920.png)
![2-Bromo-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1403921.png)
